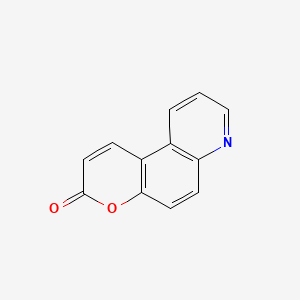

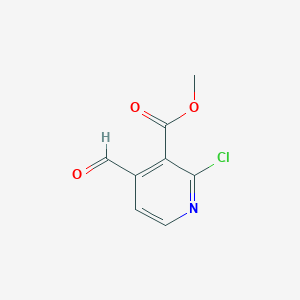

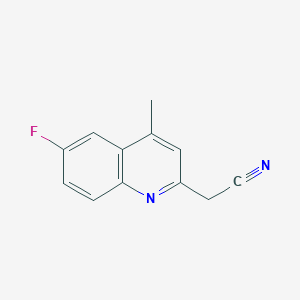

3H-Pyrano(3,2-f)quinolin-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3H-Piran[3,2-f]quinolin-3-ona es un compuesto heterocíclico que presenta una estructura de piranoquinolina fusionada. Este compuesto es conocido por sus diversas actividades biológicas, incluyendo propiedades anticancerígenas, antibacterianas, antimaláricas, antiinflamatorias y antifúngicas . Es un motivo estructural que se encuentra en varios productos naturales y ha sido objeto de una extensa investigación debido a sus posibles aplicaciones terapéuticas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 3H-Piran[3,2-f]quinolin-3-ona generalmente implica la reacción de 4-hidroxiquinolin-2-onas con eteno-1,2,3,4-tetracarbonitrilo en condiciones neutrales y no polares . Otro método implica reacciones en tándem catalizadas por ácido entre 4-hidroxi-1-metilquinolin-2(1H)-ona y alcoholes propargílicos . Estas reacciones proceden a través de una alenilación tipo Friedel-Crafts seguida de una ciclación 6-endo-dig o una alquilación tipo Friedel-Crafts y una secuencia de cierre de anillo 5-exo-dig .

Métodos de producción industrial: Los métodos de producción industrial para 3H-Piran[3,2-f]quinolin-3-ona no están bien documentados en la literatura. Las rutas sintéticas mencionadas anteriormente se pueden escalar para aplicaciones industriales, siempre que las condiciones de reacción se optimicen para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones: 3H-Piran[3,2-f]quinolin-3-ona experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: Se pueden usar agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para oxidar 3H-Piran[3,2-f]quinolin-3-ona.

Reducción: Se pueden emplear agentes reductores como borohidruro de sodio o hidruro de aluminio y litio para reacciones de reducción.

Sustitución: Se pueden llevar a cabo reacciones de sustitución electrófila y nucleófila utilizando reactivos apropiados en condiciones controladas.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de quinolinona, mientras que la reducción puede producir derivados de dihidroquinolina.

Aplicaciones Científicas De Investigación

3H-Piran[3,2-f]quinolin-3-ona tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de 3H-Piran[3,2-f]quinolin-3-ona implica su interacción con varios objetivos moleculares y vías. Por ejemplo, se ha demostrado que inhibe la señalización del calcio, TNF-α, la agregación plaquetaria y la producción de óxido nítrico . Estas interacciones contribuyen a sus efectos anticancerígenos, antibacterianos y antiinflamatorios. Los objetivos y vías moleculares exactos pueden variar según la actividad biológica específica que se esté estudiando.

Compuestos similares:

Piran[3,2-c]quinolonas: Estos compuestos comparten una estructura similar de piranoquinolina y exhiben actividades biológicas comparables.

Furo[3,2-c]quinolonas: Estos derivados también están relacionados estructuralmente y se ha demostrado que poseen propiedades antimicrobianas, insecticidas, antiarrítmicas, antimaláricas, antiagregación plaquetaria y sedantes.

Unicidad: 3H-Piran[3,2-f]quinolin-3-ona es única debido a su configuración estructural específica y la gama de actividades biológicas que exhibe. Su capacidad de interactuar con múltiples objetivos y vías moleculares lo convierte en un compuesto versátil para diversas aplicaciones de investigación científica.

Comparación Con Compuestos Similares

Pyrano(3,2-c)quinolones: These compounds share a similar pyranoquinoline structure and exhibit comparable biological activities.

Furo(3,2-c)quinolones: These derivatives are also structurally related and have been shown to possess antimicrobial, insecticidal, antiarrhythmic, antimalarial, antiplatelet aggregation, and sedative properties.

Uniqueness: 3H-Pyrano(3,2-f)quinolin-3-one is unique due to its specific structural configuration and the range of biological activities it exhibits. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.

Propiedades

Número CAS |

4959-99-3 |

|---|---|

Fórmula molecular |

C12H7NO2 |

Peso molecular |

197.19 g/mol |

Nombre IUPAC |

pyrano[3,2-f]quinolin-3-one |

InChI |

InChI=1S/C12H7NO2/c14-12-6-3-9-8-2-1-7-13-10(8)4-5-11(9)15-12/h1-7H |

Clave InChI |

ROVZMKXAGDXPJB-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C=CC3=C2C=CC(=O)O3)N=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Methoxybenzo[b]thiophen-5-yl)methanol](/img/structure/B11902688.png)

![2,7-Diazaspiro[4.4]nonane, 2-(1,3,4-oxadiazol-2-yl)-](/img/structure/B11902743.png)